4-((tert-Butyldimethylsilyl)thio)aniline
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Overview
Description
4-((tert-Butyldimethylsilyl)thio)aniline is an organic compound with the molecular formula C13H23NOSi. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a tert-butyldimethylsilyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)thio)aniline typically involves the reaction of aniline with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to increase yield and reduce production costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butyldimethylsilyl)thio)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-((tert-Butyldimethylsilyl)thio)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butyldimethylsilyl)thio)aniline involves its interaction with various molecular targets. The tert-butyldimethylsilyl group provides steric protection, enhancing the stability of the compound. This stability allows it to participate in reactions without undergoing rapid degradation. The compound can interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-((tert-Butyldimethylsilyl)oxy)aniline
- 4-((tert-Butyldimethylsilyl)amino)aniline
- 4-((tert-Butyldimethylsilyl)ethoxy)aniline
Uniqueness
4-((tert-Butyldimethylsilyl)thio)aniline is unique due to the presence of the thio group, which imparts distinct chemical properties compared to its analogs. The thio group enhances the compound’s reactivity and allows it to participate in specific reactions that other similar compounds may not undergo.
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]sulfanylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NSSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKXUBSGTOYFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)SC1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NSSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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